Schinifoline

説明

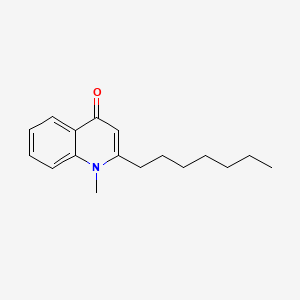

Schinifoline is a member of quinolines and a natural product found in Zanthoxylum simulans and Zanthoxylum schinifolium . It is a 4-quinolinone alkaloid with antibacterial, insecticidal, antitumor, and other biological activities .

Synthesis Analysis

The synthesis of Schinifoline has been studied in the context of its effects on Candida albicans in Caenorhabditis elegans . The study extracted RNA from uninfected C. elegans, C. elegans infected with C. albicans, and C. elegans infected with C. albicans and treated with 100 mg/l schinifoline .Molecular Structure Analysis

Schinifoline has a molecular formula of C17H23NO . It is a 4-quinolinone derivative . The structure of Schinifoline has been depicted in various studies .Chemical Reactions Analysis

Schinifoline has been found to regulate lysosomal pathway-related genes that accelerate the metabolism and degradation of abnormal proteins . This regulation inhibits the negative effects of C. albicans in vivo .Physical And Chemical Properties Analysis

Schinifoline has a molecular weight of 257.37 g/mol . It has a coefficient of determination of ≥0.9990 . The exact mass and monoisotopic mass of Schinifoline are 257.177964357 g/mol .科学的研究の応用

Food Analysis

Schinifoline has been used in the simultaneous analysis of Bergapten and Schinifoline in Zanthoxylum schinifolium seeds . This was achieved using high-performance liquid chromatography with a photo-diode array detector (HPLC-PDA) and ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) systems . This analytical method will improve quality control of Z. schinifolium seeds .

Radiosensitizing Effect

Schinifoline has been found to have a radiosensitizing effect on human non-small cell lung cancer A549 cells . The results of the study showed that Schinifoline enhanced the radiosensitivity of A549 cells when applied before 60 Co γ-irradiation .

Cytotoxic Activity

Schinifoline, a 4-quinolinone derivative, is thought to have cytotoxic activity . 4-Quinolinone moieties are often used as tubulin polymerization inhibitors, heterogeneous enzyme inhibitors, and antiplatelet agents .

Apoptosis Induction

Schinifoline has been found to induce apoptosis in cells . The flow cytometric data indicated that Schinifoline treatment before the irradiation increased the G2/M phase, thus improving the radiosensitivity of A549, leading to cell apoptosis .

Anti-Inflammatory Effects

Zanthoxylum species, from which Schinifoline has been isolated, have been reported to have anti-inflammatory effects .

Antimicrobial Effects

Zanthoxylum species, from which Schinifoline has been isolated, have been reported to have antimicrobial effects .

Anticancer Effects

Zanthoxylum species, from which Schinifoline has been isolated, have been reported to have anticancer effects .

Hepatoprotective Effects

Zanthoxylum species, from which Schinifoline has been isolated, have been reported to have hepatoprotective effects .

作用機序

Target of Action

Schinifoline primarily targets cancer cells and fungal cells. In cancer cells, it interacts with tubulin, a protein involved in cell division . In fungal cells, it targets the growth and biofilm formation of Candida albicans .

Mode of Action

Schinifoline interacts with its targets and induces changes in their function. In cancer cells, it acts as a tubulin polymerization inhibitor . This inhibits the formation of microtubules, structures necessary for cell division, thereby inhibiting the proliferation of cancer cells . In fungal cells, it suppresses the transition of Candida albicans from yeast to hyphae .

Biochemical Pathways

Schinifoline affects several biochemical pathways. It regulates lysosomal pathway-related genes, accelerating the metabolism and degradation of abnormal proteins . This inhibits the negative effects of Candida albicans in vivo . In cancer cells, it enhances radiosensitivity, affecting the cell cycle and inducing apoptosis .

Pharmacokinetics

It’s known that schinifoline exhibits cytotoxicity on a549 cells, a type of lung cancer cell, with ic50 values of 337 ± 24, 219 ± 19 and 168 ± 22 μg/mL, respectively, after 6, 12, 24 h treatment with different concentrations .

Result of Action

The action of Schinifoline results in significant cellular and molecular effects. In cancer cells, it enhances radiosensitivity, inhibits cell proliferation, and induces apoptosis . In fungal cells, it significantly inhibits the growth and biofilm formation of Candida albicans .

Action Environment

The action of Schinifoline can be influenced by environmental factors. For instance, the concentration of Schinifoline plays a crucial role in its efficacy. Studies have shown that 100 and 200 mg/L of Schinifoline could significantly inhibit the growth and biofilm formation of Candida albicans . .

将来の方向性

Schinifoline has shown promising results in the treatment of Candida albicans infections . Its radiosensitizing effect on human non-small cell lung cancer A549 cells has also been investigated . These findings advance our understanding of the molecular mechanisms underlying Schinifoline inhibition of C. albicans . Future research could focus on further exploring these mechanisms and potential applications in treating various diseases.

特性

IUPAC Name |

2-heptyl-1-methylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-3-4-5-6-7-10-14-13-17(19)15-11-8-9-12-16(15)18(14)2/h8-9,11-13H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUSLQJBGQJQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230391 | |

| Record name | Schinifoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Schinifoline | |

CAS RN |

80554-58-1 | |

| Record name | Schinifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080554581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schinifoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Schinifoline and where is it found?

A1: Schinifoline is a prenylated 2-quinolinone alkaloid []. It was first discovered in the plant Zanthoxylum schinifolium, also known as Japanese pepper, which is used as a spice and in traditional medicine in East Asia [, , ]. It has also been found in other Zanthoxylum species and in Tetradium ruticarpum [, ].

Q2: What is the molecular formula and weight of Schinifoline?

A2: The molecular formula of Schinifoline is C19H19NO2 and its molecular weight is 293.36 g/mol. These characteristics, along with its structure, have been elucidated using various spectroscopic techniques including UV, IR, 1H NMR, 13C NMR, COSY, NOESY and mass spectrometry [, ].

Q3: What are the known biological activities of Schinifoline?

A3: Schinifoline has shown promising antifungal and antiproliferative activities in several studies.

- Antifungal Activity: Schinifoline exhibits potent antifungal activity against Candida albicans, inhibiting its growth and biofilm formation in vitro []. Studies using the nematode Caenorhabditis elegans as a model organism further demonstrate its antifungal potential. Schinifoline treatment prolonged the lifespan of C. elegans infected with C. albicans and reduced fungal colonization in the nematode gut [].

- Antiproliferative Activity: Research indicates that Schinifoline demonstrates antiproliferative activity against various human cancer cell lines, including lung cancer (A549), breast cancer (MCF-7 and tamoxifen-resistant MCF7), and liver cancer (LX-2) cells [, ].

- Feeding Deterrent Activity: Schinifoline acts as a feeding deterrent for stored-product insects like Tribolium castaneum and Sitophilus zeamais [].

Q4: What is known about the mechanism of action of Schinifoline?

A4: While the precise mechanisms underlying Schinifoline's biological activities are not fully understood, some insights have emerged. In the context of its antifungal activity, it is suggested that Schinifoline may interfere with C. albicans morphogenesis, inhibiting the yeast-to-hyphae transition, a key virulence factor of this fungus []. Its antiproliferative activity in A549 lung cancer cells appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis, potentially by enhancing the cytotoxic effects of radiation therapy [].

Q5: How has Schinifoline been studied using Caenorhabditis elegans as a model organism?

A5: C. elegans serves as a valuable in vivo model to study the antifungal activity of Schinifoline. Researchers have utilized this nematode to investigate the impact of Schinifoline on lifespan, behavior (defecation cycle and locomotion), and fungal burden following C. albicans infection. Findings indicate that Schinifoline enhances the survival of infected nematodes, improves their physiological functions, and reduces fungal colonization in the gut []. Furthermore, whole transcriptome analysis of Schinifoline-treated C. elegans infected with C. albicans can provide insights into the molecular mechanisms underlying its antifungal effects.

Q6: What are the implications of the analytical methods used to study Schinifoline?

A6: Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) are essential for quantifying Schinifoline in plant material and biological samples [, ]. These methods contribute to quality control of botanical materials containing Schinifoline and aid in understanding its pharmacokinetics, distribution, and metabolism in biological systems.

Q7: What is the significance of identifying Schinifoline in Tetradium ruticarpum?

A7: The identification of Schinifoline in Tetradium ruticarpum fruit extracts, alongside other bioactive compounds, highlights the potential of this plant as a source of novel drug leads []. This finding contributes to our understanding of the phytochemical diversity and pharmacological potential of this traditional medicinal plant.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

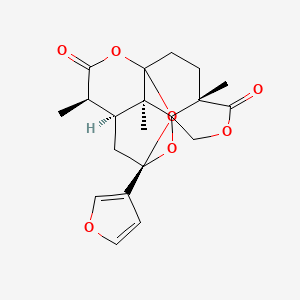

![(20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B1681481.png)

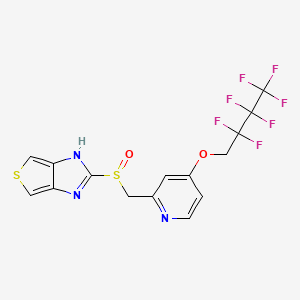

![(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1681482.png)